molecular formula C12H18O3 B14564271 6-Methyl-4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde CAS No. 61692-49-7

6-Methyl-4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde

Cat. No.: B14564271
CAS No.: 61692-49-7
M. Wt: 210.27 g/mol
InChI Key: OPEZEIRPMJWOFJ-UHFFFAOYSA-N
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Description

6-Methyl-4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde is an organic compound with a complex structure that includes a cyclohexene ring, an aldehyde group, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclohexene derivative followed by oxidation and etherification reactions. The reaction conditions often require the use of strong bases, oxidizing agents, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ether linkage can be cleaved and substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

    Oxidation: 6-Methyl-4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-carboxylic acid

    Reduction: 6-Methyl-4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-methanol

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

6-Methyl-4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde
  • 6-Methyl-2-oxocyclohex-3-ene-1-carbaldehyde
  • 4-(2-Methylpropoxy)-2-oxocyclohex-3-ene-1-methanol

Uniqueness

6-Methyl-4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde is unique due to the presence of both an ether linkage and an aldehyde group within a cyclohexene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds.

Properties

CAS No.

61692-49-7

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

6-methyl-4-(2-methylpropoxy)-2-oxocyclohex-3-ene-1-carbaldehyde

InChI

InChI=1S/C12H18O3/c1-8(2)7-15-10-4-9(3)11(6-13)12(14)5-10/h5-6,8-9,11H,4,7H2,1-3H3

InChI Key

OPEZEIRPMJWOFJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(=O)C1C=O)OCC(C)C

Origin of Product

United States

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